molecular formula C8H14O3 B2682942 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid CAS No. 1468755-84-1

1-(3-Methoxypropyl)cyclopropanecarboxylic Acid

Cat. No. B2682942
CAS RN: 1468755-84-1
M. Wt: 158.197
InChI Key: KHZXAIGIGCMMHO-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)cyclopropanecarboxylic Acid is a chemical compound with the CAS Number: 1468755-84-1 . It has a molecular weight of 158.2 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H14O3/c1-11-6-2-3-8(4-5-8)7(9)10/h2-6H2,1H3,(H,9,10) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O3/c1-11-6-2-3-8(4-5-8)7(9)10/h2-6H2,1H3,(H,9,10) . This indicates that the compound has a cyclopropane ring with a carboxylic acid group and a 3-methoxypropyl group attached to it.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactions

Cyclopropane derivatives, including those related to 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid, have been extensively studied for their unique reactivity and potential in synthesizing complex molecules. For instance, the asymmetric catalytic cyclopropenation process has been utilized to synthesize cis-disubstituted cyclopropanes, further leading to the creation of dehydroamino acids and dictyopterene C′, showcasing the compound's utility in complex organic syntheses (Imogaı̈ et al., 1998). Similarly, the study of substituent effects in the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids provides insights into the electronic effects of various substituents on cyclopropane acids, which is crucial for understanding their reactivity and applications in synthesis (Kusuyama, 1979).

Analytical and Environmental Studies

In analytical chemistry, methods have been developed for monitoring pyrethroid metabolites, including cyclopropane-1-carboxylic acid derivatives, in human urine. This illustrates the compound's relevance in environmental health studies and its potential as a biomarker for exposure to specific chemical agents (Arrebola et al., 1999).

Material Science and Polymer Chemistry

Cyclopropane derivatives also play a role in material science and polymer chemistry. For example, Lewis Acid-catalyzed reactions involving arylmethylenecyclopropanes have been explored for constructing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. These reactions are significant for developing new materials and chemicals with specific properties (Yao & Shi, 2007).

Biochemistry and Plant Biology

In the field of biochemistry, the identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in plants points to the role of cyclopropane derivatives in ethylene biosynthesis, highlighting their importance in plant biology and agriculture (Hoffman et al., 1982).

Safety and Hazards

The safety information for 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These suggest measures to prevent exposure and provide guidance on what to do if exposure occurs .

properties

IUPAC Name

1-(3-methoxypropyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-6-2-3-8(4-5-8)7(9)10/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZXAIGIGCMMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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